(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride
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Overview
Description
(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride is a compound that features a piperazine ring, which is a common structural motif in medicinal chemistry
Mechanism of Action
Target of Action
It is known that piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity . Therefore, it can be inferred that the compound might interact with similar targets.
Mode of Action
Piperazine derivatives are known to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . This suggests that the compound might interact with its targets by inhibiting their activity, leading to changes in the cellular processes regulated by these targets.
Biochemical Pathways
Given the known activities of piperazine derivatives, it can be inferred that the compound might affect pathways related to dopamine and serotonin signaling .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This suggests that the compound might have favorable pharmacokinetic properties that impact its bioavailability.
Result of Action
Based on the known activities of piperazine derivatives, it can be inferred that the compound might lead to changes in cellular processes regulated by dopamine and serotonin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions. The use of automated solid-phase synthesis and photocatalytic methods can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the nitrogen atoms of the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Piperazine: A simpler structure with similar biological activities.
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: Another piperazine derivative with potential therapeutic applications.
Uniqueness
(S)-2-Amino-3-(piperazin-1-yl)propanoic acid hydrochloride is unique due to its specific structural features, which allow for diverse chemical modifications and a broad range of applications in various fields.
Properties
IUPAC Name |
(2S)-2-amino-3-piperazin-1-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.ClH/c8-6(7(11)12)5-10-3-1-9-2-4-10;/h6,9H,1-5,8H2,(H,11,12);1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSDAAZSZARRNY-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)C[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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